An In-depth Technical Guide to 3,5-Dichlorobenzenesulfonyl Chloride: Properties, Handling, and Application
An In-depth Technical Guide to 3,5-Dichlorobenzenesulfonyl Chloride: Properties, Handling, and Application
This guide provides a comprehensive technical overview of 3,5-Dichlorobenzenesulfonyl chloride, a pivotal reagent in synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties to offer field-proven insights into its practical application, characterization, and the chemical principles governing its reactivity.
Core Molecular Profile and Physicochemical Properties
3,5-Dichlorobenzenesulfonyl chloride is a bifunctional aromatic compound featuring a highly reactive sulfonyl chloride group and a dichlorinated phenyl ring. This substitution pattern imparts specific chemical characteristics that are instrumental in its synthetic utility, particularly in the construction of sulfonamide linkages.
Key Identifiers and Structural Attributes
The fundamental identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 705-21-5 | [1][2] |
| Molecular Formula | C₆H₃Cl₃O₂S | [1][3] |
| Molecular Weight | 245.51 g/mol | [1] |
| IUPAC Name | 3,5-dichlorobenzene-1-sulfonyl chloride | [1] |
| SMILES | C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl | [1] |
| InChI Key | RJSQINMKOSOUGT-UHFFFAOYSA-N | [4] |
Physical and Thermal Properties
The physical state of 3,5-Dichlorobenzenesulfonyl chloride—a low-melting solid—requires specific handling considerations in a laboratory setting. It can be dispensed as a solid powder or gently melted for transfer as a liquid, provided anhydrous conditions are maintained.
| Property | Value | Comments and Field Insights | Source(s) |
| Physical Appearance | White to pale yellow or beige crystalline solid/powder. | Color may vary slightly between batches but should be free of significant discoloration, which could indicate decomposition. | [3][5] |
| Melting Point | 32-35 °C (lit.) | The low melting point means it may be liquid in warmer laboratory environments. It is often supplied as a fused solid in the bottle. | [3][4] |
| Boiling Point | 83-84 °C at 0.1 mmHg | High vacuum distillation is required to prevent decomposition at higher temperatures. Not recommended for routine purification in a non-specialized lab. | [3] |
| Solubility | Soluble in Toluene, DMSO, Acetonitrile, Dichloromethane (DCM), THF. | Quantitative solubility data is not widely published, but it is readily soluble in common anhydrous organic solvents used for synthesis. | [6] |
| Stability | Moisture-sensitive. Stable under inert, dry conditions. | The primary degradation pathway is hydrolysis of the sulfonyl chloride moiety. Strict moisture exclusion is paramount for successful reactions and long-term storage. | [3][6] |
Spectroscopic Characterization: A Validating System
Proper characterization is the cornerstone of scientific integrity. For a reagent like 3,5-Dichlorobenzenesulfonyl chloride, a combination of NMR, IR, and MS provides a robust fingerprint to confirm identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
While experimental spectra are not consistently published in databases, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on the molecule's C₂ᵥ symmetry and established principles of substituent effects.
-
¹H NMR Analysis: The symmetry of the 3,5-dichloro substitution pattern renders the two protons at the 2- and 6-positions chemically equivalent, as is the single proton at the 4-position. This results in a simplified aromatic region.
-
δ ~ 7.9-8.1 ppm (d, 2H): Expected for the two protons ortho to the electron-withdrawing -SO₂Cl group (H-2, H-6). They would appear as a doublet due to coupling with H-4.
-
δ ~ 7.7-7.8 ppm (t, 1H): Expected for the single proton para to the -SO₂Cl group (H-4). It would appear as a triplet due to coupling with the two equivalent ortho protons.
-
-
¹³C NMR Analysis: The symmetry results in four distinct signals in the aromatic region.
-
δ ~ 145-147 ppm (C-1): The ipso-carbon directly attached to the sulfonyl group, significantly deshielded.
-
δ ~ 136-138 ppm (C-3, C-5): The two equivalent carbons bearing the chlorine atoms.
-
δ ~ 134-135 ppm (C-4): The carbon para to the sulfonyl group.
-
δ ~ 128-130 ppm (C-2, C-6): The two equivalent carbons ortho to the sulfonyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1380-1390 | S=O Asymmetric Stretch | Confirmatory. A strong, sharp band that is a hallmark of the sulfonyl chloride functional group. |
| ~1170-1190 | S=O Symmetric Stretch | Confirmatory. A second strong, sharp band, which, together with the asymmetric stretch, provides definitive evidence for the -SO₂Cl moiety. |
| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |
| ~1570, ~1450 | Aromatic C=C Stretch | Characteristic ring skeletal vibrations. |
| ~800-900 | C-Cl Stretch / C-H Out-of-Plane Bend | The C-Cl stretch is often weak, but this region will show bands related to the substitution pattern of the aromatic ring. |
Source: Analysis based on data from PubChem and general principles of IR spectroscopy.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides crucial information on the molecular weight and isotopic distribution.
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Molecular Ion (M⁺): The spectrum will exhibit a characteristic cluster of peaks for the molecular ion around m/z 244, 246, 248, and 250 . This pattern is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The presence of three chlorine atoms creates a distinctive M, M+2, M+4, M+6 pattern, which is a powerful tool for confirming the molecular formula.
-
Key Fragments:
-
m/z 209 ([M-Cl]⁺): Loss of the chlorine atom from the sulfonyl chloride group is a common fragmentation pathway.
-
m/z 145 ([C₆H₃Cl₂]⁺): Loss of the entire -SO₂Cl group results in the dichlorophenyl cation, which is often a major peak.
-
Core Application: Synthesis of Sulfonamides
The primary utility of 3,5-Dichlorobenzenesulfonyl chloride is as an electrophile for the synthesis of 3,5-dichlorophenyl sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents.[7]
Reaction Mechanism and Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. A base is essential to the success of the reaction.
Caption: Workflow for Sulfonamide Synthesis.
-
Why a Base is Required: The reaction liberates one equivalent of hydrochloric acid (HCl). Without a base (such as pyridine or triethylamine), the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The base acts as an acid scavenger, ensuring the amine remains active.
Self-Validating Experimental Protocol
This protocol describes a robust, general procedure for the synthesis of a sulfonamide from a primary or secondary amine.
Materials:
-
3,5-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
-
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and improves selectivity.
-
-
Sulfonyl Chloride Addition: Dissolve 3,5-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acidic species), and brine.
-
Self-Validation: Each wash step removes specific impurities, and the separation of clear aqueous and organic layers confirms the removal process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Relevance in Drug Discovery and Development
The 3,5-dichlorophenylsulfonamide scaffold is a valuable building block in modern medicinal chemistry. The chlorine atoms can modulate lipophilicity, metabolic stability, and engage in specific halogen bonding interactions within a target protein's active site.
A prominent example of the type of complex molecule where this chemistry is crucial is in the synthesis of Venetoclax , a first-in-class BCL-2 inhibitor used to treat certain types of leukemia.[8][9] While various synthetic routes exist, many rely on the coupling of a sulfonyl chloride intermediate with a complex amine to form a critical sulfonamide bond late in the synthesis.[10][11] The reaction described above is fundamental to accessing the key sulfonamide-containing fragments required for such advanced therapeutic agents.
Furthermore, studies have demonstrated that N-aryl sulfonamides bearing the 3,5-dichloro substitution pattern can possess intrinsic biological activity, including anticancer properties.[7][12] The ability to readily synthesize a library of these compounds using 3,5-Dichlorobenzenesulfonyl chloride makes it an indispensable tool for lead discovery and optimization campaigns.
Safety and Handling
Hazard Profile: 3,5-Dichlorobenzenesulfonyl chloride is classified as a corrosive solid (UN 1759, Hazard Class 8).[3] It causes severe skin burns and eye damage.[5]
-
Handling: Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Argon) in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[3][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for corrosive chemical waste.
References
- Tong X, Tao Q, Liu F, Tang F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2): 116-121.
- Google Patents. (2018).
- ACS Publications. (2019).
- Royal Society of Chemistry. (2018).
- PubMed. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor.
- Patsnap. (Date not available).
-
ChemBK. (2024). 3,5-Dichlorobenzenesulfonyl chloride. Available at: [Link]
- ChemicalBook. (Date not available). 3,5-Dichlorobenzoyl chloride(2905-62-6) 1H NMR spectrum.
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PubChem. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388. Available at: [Link]
- Santa Cruz Biotechnology. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride | CAS 705-21-5.
- ChemicalBook. (Date not available).
- ResearchGate. (2017). Synthesis of 3,5-dichlorobenzoyl chloride.
- ResearchGate. (2017). 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide.
- National Center for Biotechnology Information. (2008). N-(3,5-Dichlorophenyl)benzenesulfonamide.
- Thermo Fisher Scientific. (Date not available). 3,5-Dichlorobenzenesulfonyl chloride, 97%.
- MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity.
- National Center for Biotechnology Information. (2009). N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide.
- National Center for Biotechnology Information. (2011). 4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide.
- ChemicalBook. (2025). 3,5-Dichlorobenzenesulfonyl chloride | 705-21-5.
- ECHEMI. (Date not available). 705-21-5, 3,5-Dichlorobenzenesulfonylchloride Formula.
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